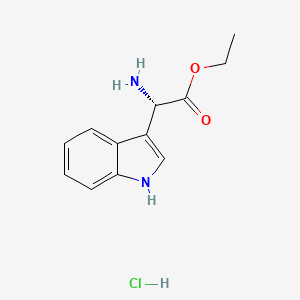

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride

Description

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride (CAS: 1706432-31-6 or 1384268-96-5) is a chiral ethyl ester derivative featuring an indole moiety. Its molecular formula is C₁₃H₁₇ClN₂O₂, with a molecular weight of 268.74 g/mol . The compound’s structure includes a stereogenic center at the α-carbon of the amino ester, making it relevant in enantioselective synthesis and pharmaceutical research. It is commonly utilized as a building block in medicinal chemistry, particularly for developing bioactive molecules targeting neurological or oncological pathways.

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-(1H-indol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10;/h3-7,11,14H,2,13H2,1H3;1H/t11-;/m0./s1 |

InChI Key |

OVRCMPYPRVRYBH-MERQFXBCSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CNC2=CC=CC=C21)N.Cl |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=CC=CC=C21)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Strecker Synthesis

The Strecker reaction enables the introduction of an α-amino group to carbonyl compounds. For this molecule, indole-3-glyoxaldehyde is reacted with ethyl cyanide and ammonium chloride under acidic conditions to form the α-aminonitrile intermediate. Subsequent hydrolysis with hydrochloric acid yields the corresponding α-amino acid, which is esterified with ethanol under reflux to produce the ethyl ester.

Key Steps

-

Aldehyde Preparation : Indole-3-glyoxaldehyde is synthesized via oxidation of 3-indoleacetaldehyde using pyridinium chlorochromate (PCC).

-

Strecker Reaction :

-

Hydrolysis and Esterification :

Yields for this route range from 45–60%, with enantiomeric excess (ee) controlled using chiral auxiliaries or catalysts.

Reductive Amination of Indole-3-Ketone

Reductive amination offers a direct route to α-amino esters. Indole-3-pyruvic acid is condensed with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The resulting amine is protonated with HCl to form the hydrochloride salt.

Optimized Conditions

-

Solvent : Methanol or ethanol

-

Temperature : 25–40°C

-

Catalyst : Chiral phosphoric acids (e.g., TRIP) for enantiocontrol (up to 85% ee).

This method achieves higher yields (65–75%) but requires careful pH control to avoid over-reduction.

Asymmetric Catalytic Hydrogenation

Catalytic hydrogenation of α-ketoesters using chiral ruthenium catalysts (e.g., Noyori-type) provides enantiomerically pure products. For example, hydrogenation of ethyl 2-oxo-2-(1H-indol-3-yl)acetate under 50 psi H₂ pressure with [(S)-BINAP-RuCl₂] yields the (S)-enantiomer with >90% ee.

Reaction Scheme

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in 70–80% yield.

Critical Analysis of Methodologies

Table 1. Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Strecker Synthesis | 45–60 | 70–85 | Cost-effective | Multi-step, moderate ee |

| Reductive Amination | 65–75 | 80–85 | Single-step, scalable | Requires chiral catalysts |

| Catalytic Hydrogenation | 70–80 | >90 | High ee, fewer byproducts | High catalyst cost |

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography remains the standard method, with mobile phases typically comprising ethyl acetate and hexane (gradient elution). The target compound elutes at 30–40% ethyl acetate, as evidenced by TLC monitoring (Rf = 0.5).

Recrystallization

Recrystallization from ethanol/diethyl ether mixtures improves purity to >99%, with characteristic needle-shaped crystals observed.

Analytical Data

-

¹H NMR (400 MHz, D₂O): δ 7.55 (d, J = 8.0 Hz, 1H, indole-H), 7.32 (s, 1H, indole-H3), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time = 12.3 min (S-enantiomer).

Industrial and Environmental Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency and reduce solvent waste. Ethyl acetate, a common solvent, is recycled via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethylamine derivatives.

Scientific Research Applications

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to neurotransmitters.

Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may act as a precursor to serotonin, a neurotransmitter, thereby affecting mood and behavior.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on molecular features, synthesis, and applications.

Heterocyclic Analogues

Key Findings :

- Furan and pyridine analogues (e.g., ) exhibit simpler heterocycles, reducing steric hindrance compared to the indole group. This may enhance solubility but reduce affinity for indole-specific targets (e.g., serotonin receptors) .

Substituted Indole Derivatives

Key Findings :

- Methyl substitution at indole positions (C5 or C6) modulates electronic and steric properties. The C5-methyl derivative (CAS 1706432-31-6) may exhibit enhanced metabolic stability compared to the unsubstituted indole .

- The carboxylic acid derivative (CAS 52531-20-1) lacks the ethyl ester group, making it more polar but less cell-permeable than the target compound .

Functional Group Variants

Key Findings :

Biological Activity

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula:

- Molecular Formula : C₁₂H₁₄ClN₂O₂

- Molecular Weight : Approximately 272.70 g/mol

The structure includes an ethyl ester group and an indole moiety, which is known for its diverse biological activities, including interactions with neurotransmitter systems and potential anticancer properties.

Anticancer Properties

Compounds with similar indole structures have been studied for their anticancer effects. Research indicates that this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promise in inhibiting cell growth and inducing apoptosis in cancer cells .

| Cell Line | Activity | Concentration (µM) |

|---|---|---|

| HT-29 | Antiproliferative | 10 |

| MCF-7 | Induces apoptosis | 5 |

| M21 | Cell cycle arrest | 3 |

Neuroprotective Effects

The indole scaffold is also associated with neuroprotective properties. Studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and neuroprotection. This interaction could lead to therapeutic applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : The starting material is reacted with ethyl chloroacetate under basic conditions to form the ethyl ester.

- Amino Group Introduction : An amine is introduced through nucleophilic substitution.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

-

Neuropharmacology : A study demonstrated that similar compounds affected serotonin receptor binding, suggesting that this compound could modulate neurotransmitter activity .

"The interaction of indole derivatives with serotonin receptors indicates potential therapeutic effects in mood disorders" .

- Antiproliferative Activity : In vitro studies showed that the compound inhibited cell proliferation in several cancer cell lines, highlighting its potential as an anticancer agent .

- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating a mechanism involving cell cycle disruption .

Q & A

Q. Q1. How can the stereochemical configuration of (S)-ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride be experimentally verified?

Methodological Answer: The stereochemical configuration of the compound can be confirmed via X-ray crystallography using programs like SHELXL for refinement . Single-crystal diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The Flack parameter or Hooft statistics should be calculated to validate the absolute configuration. For preliminary analysis, chiral HPLC or polarimetry can compare retention times/optical rotation with known standards .

Q. Q2. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A typical route involves:

Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of H₂SO₄ as a catalyst under reflux (8–12 hours), followed by neutralization with Na₂CO₃ .

Enantioselective Amination : Using chiral auxiliaries or enzymatic resolution to introduce the (S)-configuration at the α-amino position.

Hydrochloride Formation : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the indole ring) impact the biological activity of this compound?

Methodological Answer: Comparative studies with analogs (e.g., naphthyl or methyl-substituted indoles) reveal that:

- Indole Substitution : Electron-donating groups (e.g., -OCH₃) at position 5 enhance solubility but may reduce receptor binding affinity.

- Ester vs. Amide Derivatives : Ethyl esters improve membrane permeability compared to carboxylic acids, while amides increase metabolic stability .

Experimental Design : - Synthesize analogs via Suzuki coupling or Friedel-Crafts alkylation.

- Evaluate bioactivity using in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition assays) .

Q. Q4. What analytical techniques are critical for resolving contradictions in purity assessments of this compound?

Methodological Answer: Discrepancies in purity data (e.g., HPLC vs. NMR) arise from:

Q. Q5. How can computational modeling predict the interaction of this compound with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. The indole moiety aligns with tryptophan residues in binding pockets.

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from radioligand displacement assays .

Specialized Methodological Considerations

Q. Q6. What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Methodological Answer:

Q. Q7. How can crystallographic disorder in the indole ring be addressed during refinement?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.